molecular formula C10H15NO2S B13304910 N-Ethyl-2,3-dimethylbenzene-1-sulfonamide

N-Ethyl-2,3-dimethylbenzene-1-sulfonamide

Cat. No.: B13304910
M. Wt: 213.30 g/mol
InChI Key: PFOGOUJBDIOGEX-UHFFFAOYSA-N
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Description

N-Ethyl-2,3-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C10H15NO2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (SO2NH2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2,3-dimethylbenzene-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with ethylamine. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

2,3-dimethylbenzenesulfonyl chloride+ethylamineThis compound+HCl\text{2,3-dimethylbenzenesulfonyl chloride} + \text{ethylamine} \rightarrow \text{this compound} + \text{HCl} 2,3-dimethylbenzenesulfonyl chloride+ethylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,3-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 2,3-dimethylbenzenesulfonic acid.

    Reduction: Formation of N-ethyl-2,3-dimethylbenzeneamine.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

N-Ethyl-2,3-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-Ethyl-2,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division, leading to the antimicrobial effects observed with sulfonamide drugs .

Comparison with Similar Compounds

N-Ethyl-2,3-dimethylbenzene-1-sulfonamide can be compared with other sulfonamides, such as:

    Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide structure but different substituents on the aromatic ring.

    Sulfadiazine: Another antibiotic with a pyrimidine ring attached to the sulfonamide group.

    Sulfanilamide: The simplest sulfonamide with an unsubstituted aromatic ring.

The uniqueness of this compound lies in its specific ethyl and dimethyl substitutions, which can influence its chemical reactivity and biological activity compared to other sulfonamides .

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

N-ethyl-2,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H15NO2S/c1-4-11-14(12,13)10-7-5-6-8(2)9(10)3/h5-7,11H,4H2,1-3H3

InChI Key

PFOGOUJBDIOGEX-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1C)C

Origin of Product

United States

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